(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Description

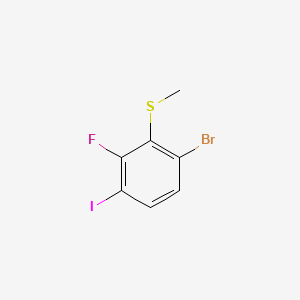

(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is a halogenated aryl methyl sulfide characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and iodo (I) groups at positions 6, 2, and 3, respectively, along with a methylsulfane (-SCH₃) moiety. The presence of three distinct halogens enables diverse reactivity pathways, such as nucleophilic substitution, cross-coupling reactions, or participation in radical processes .

Properties

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWXSYXUDISMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Halogen Exchange

A diazotization-based approach, as demonstrated in the synthesis of 2-bromo-4-fluoro-6-methylphenol (CN111825531B), offers a template for introducing halogens at specific positions. The patent outlines a two-step process:

-

Diazotization hydrolysis of 4-fluoro-2-methylaniline to yield 4-fluoro-2-methylphenol.

-

Bromination using bromine and hydrogen peroxide in dichloromethane/water, achieving a 95% yield.

For the target compound, this method could be adapted by substituting the methyl group with a methylsulfane moiety and modifying halogenation steps. For instance:

-

Iodination via a Sandmeyer reaction using potassium iodide on a diazonium salt intermediate.

-

Bromination under controlled conditions to avoid over-halogenation.

Key Reaction Parameters:

Sequential Electrophilic Aromatic Substitution

The methylsulfane group (–SMe) acts as a strong ortho/para-directing group , influencing the regioselectivity of electrophilic substitutions. A plausible sequence involves:

-

Sulfidation : Introducing –SMe via nucleophilic aromatic substitution (NAS) on a pre-halogenated benzene derivative.

-

Fluorination : Using Selectfluor® or Balz-Schiemann reaction to install fluorine at the ortho position.

-

Iodination/Bromination : Leveraging directed ortho-metalation (DoM) strategies or Ullmann coupling for heavy halogens.

Challenges:

-

Competing directing effects : The –SMe group may dominate over halogens, necessitating protective groups or transient directing strategies.

-

Steric hindrance : Bulky substituents at positions 2, 3, and 6 complicate later functionalization steps.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, as noted in the synthesis of (2-fluoro-3-iodophenyl)(methyl)sulfane , provide a modular route. For the target compound:

-

Prepare a boronic ester at position 6 of a 2-fluoro-3-iodophenyl scaffold.

-

Couple with a bromine source (e.g., Br₂ or NBS) under Pd(0) catalysis.

Example Protocol:

Multi-Step Functionalization via Oxidation and Halogenation

Sulfide Formation Followed by Halogenation

Drawing from CN107652246B , which details the synthesis of a brominated methylsulfonyl compound:

-

Thioether formation : React 2-fluoro-3-iodophenol with methyl disulfide under basic conditions.

-

Bromination : Use N-bromosuccinimide (NBS) in CCl₄ with radical initiators (e.g., AIBN) for regioselective bromination at position 6.

Optimization Considerations:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromination rates but may reduce selectivity.

-

Temperature control : Low temperatures (–10°C) minimize side reactions.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations and Green Chemistry

The patent CN111825531B emphasizes solvent recycling and waste minimization , critical for large-scale production. Key recommendations:

-

Replace dichloromethane with renewable solvents (e.g., cyclopentyl methyl ether).

-

Employ catalytic hydrogen peroxide for bromine recycling, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the halogenated phenyl ring to less substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated phenyl derivatives.

Substitution: Phenyl derivatives with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals. Its unique halogenation pattern allows for selective reactions and modifications .

Biology: In biological research, (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is used in the study of enzyme interactions and as a probe for investigating biochemical pathways .

Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the methylsulfane group can form covalent bonds or engage in non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane with structurally analogous halogenated aryl methyl sulfides:

Reactivity and Functional Group Analysis

- Halogen Reactivity :

- The iodo group in the target compound is a superior leaving group compared to bromo or chloro substituents in analogs, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Bromo and iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura with bromo groups) .

- Electronic Effects :

Physical Properties and Stability

- Molecular Weight and Solubility :

- Thermal Stability :

Research Findings and Data

Key Studies on Reactivity

- Sulfane Sulfur Trapping : Phosphine reagents (e.g., P2) react rapidly with sulfane sulfurs, as demonstrated in studies involving (2,6-dibromo-3-fluorophenyl)(methyl)sulfane derivatives. This reactivity is critical for quantifying sulfane sulfur species in biological systems .

- Oxidation to Sulfones : (4-Bromo-2-methylphenyl)(methyl)sulfane oxidizes to 1-Bromo-4-(methylsulfonyl)benzene under mild conditions, a transformation relevant to pharmaceutical intermediate synthesis .

Biological Activity

The compound (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane , with the CAS number 2385566-77-6, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.99 g/mol. The presence of halogen atoms (bromine, fluorine, and iodine) and the methylsulfane group significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents enhance the compound's binding affinity to enzymes and receptors, modulating their activity. The methylsulfane group may improve solubility and stability, further influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar halogenated structures have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural characteristics.

- Antiproliferative Effects : In vitro studies indicate that related compounds exhibit significant antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range. This suggests potential applications in cancer therapeutics .

Case Studies and Experimental Data

- Antiproliferative Activity :

- Mechanistic Studies :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Halogenated phenyl structure | Specific bromine position enhances reactivity |

| (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane | Similar halogenated structure | Different bromine position affecting binding |

| (4-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane | Halogenated phenyl ring | Variation in substitution impacting properties |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.